N-Fmoc-3-ethyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-3-ethyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-ethyl-L-phenylalanine typically involves the reaction of 3-ethyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-3-ethyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like piperidine or hydrazine in organic solvents.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or amino acids with different protecting groups.
Scientific Research Applications
N-Fmoc-3-ethyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to protect the amino group during peptide bond formation.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of N-Fmoc-3-ethyl-L-phenylalanine involves the protection of the amino group during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the selective deprotection of the amino group without affecting other functional groups. This selective deprotection is crucial for the stepwise assembly of peptides in SPPS .
Comparison with Similar Compounds
N-Fmoc-L-phenylalanine: Similar structure but without the ethyl group on the phenyl ring.
N-Fmoc-3-fluoro-L-phenylalanine: Similar structure but with a fluorine atom instead of an ethyl group.
N-Fmoc-3-methyl-L-phenylalanine: Similar structure but with a methyl group instead of an ethyl group
Uniqueness: N-Fmoc-3-ethyl-L-phenylalanine is unique due to the presence of the ethyl group on the phenyl ring, which can influence the compound’s steric and electronic properties. This uniqueness can affect the compound’s reactivity and interactions in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
(2S)-3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVUZQGSPAPSKT-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.